N-(tert-butyl)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide

Description

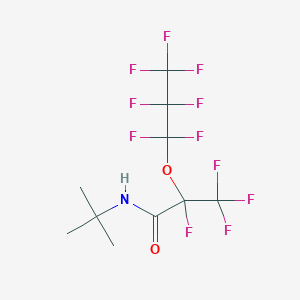

N-(tert-butyl)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide is a fluorinated amide derivative developed as part of efforts to replace legacy per- and polyfluoroalkyl substances (PFAS). Structurally, it consists of a propanamide backbone with a tert-butyl amine group and a highly fluorinated ether side chain.

This compound belongs to the broader class of perfluoroalkyl ether amides (PFEAAs), which are designed for industrial applications such as surfactants, lubricants, and coatings. Its fluorinated ether chain imparts thermal and chemical stability, while the tert-butyl group may enhance hydrophobicity and reduce biodegradability compared to ionic PFAS (e.g., sulfonates or carboxylates) .

Properties

IUPAC Name |

N-tert-butyl-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F11NO2/c1-5(2,3)22-4(23)6(11,8(14,15)16)24-10(20,21)7(12,13)9(17,18)19/h1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVHKZFCNJODGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(tert-butyl)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide is a fluorinated compound with potential applications in various fields including medicinal chemistry and materials science. Its unique structure imparts distinctive biological activities that warrant investigation.

- Molecular Formula : C10H10F11NO2

- Molecular Weight : 385.17 g/mol

- CAS Number : Not specified in the results but associated with various fluorinated compounds.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Anticancer Activity : Research indicates that derivatives of N-tert-butyl compounds exhibit inhibitory effects on enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown significant inhibition of 11β-HSD1 and 11β-HSD2 enzymes, which are implicated in tumor growth and differentiation .

- Toxicity Studies : The compound's toxicity profile has been explored in aquatic organisms. Per- and polyfluoroalkyl substances (PFASs), including similar fluorinated compounds, have demonstrated significant toxicity to aquatic invertebrates. This raises concerns about environmental impacts and potential bioaccumulation .

Anticancer Mechanisms

A study highlighted the role of N-tert-butyl derivatives in inhibiting specific enzymes linked to cancer progression. The presence of bulky substituents like tert-butyl enhances the interaction with enzyme active sites:

- Inhibition Rates :

Toxicological Assessments

Research on related fluorinated compounds has shown that they can induce oxidative stress and cellular damage in aquatic organisms:

- Cellular Effects :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H10F11NO2 |

| Molecular Weight | 385.17 g/mol |

| CAS Number | Not specified |

| Biological Activity | Inhibition (%) at 10 µM |

|---|---|

| 11β-HSD1 | 82.5 |

| 11β-HSD2 | 53.57 |

Case Studies

- In Vitro Studies on Cancer Cells : A series of experiments demonstrated that the compound could inhibit the growth of certain cancer cell lines by targeting metabolic pathways essential for cell survival.

- Environmental Impact Analysis : Research conducted on the effects of PFASs revealed significant disruptions in aquatic ecosystems due to the toxicity of similar compounds, suggesting a need for careful assessment when considering the use of this compound.

Scientific Research Applications

Fluorinated Surfactants

N-(tert-butyl)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide serves as a fluorinated surfactant due to its ability to reduce surface tension in aqueous solutions. This property is particularly useful in:

- Emulsification Processes: Enhancing the stability of emulsions in pharmaceuticals and cosmetics.

- Coatings: Providing water and oil repellency in protective coatings for textiles and surfaces.

Thermal Stability in Polymers

The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Applications include:

- Fluoropolymer Production: Used as an additive in the synthesis of high-performance fluoropolymers that are resistant to heat and chemical degradation.

- Sealants and Adhesives: Improving the durability and performance of sealants used in construction and automotive industries.

Pharmaceutical Applications

In medicinal chemistry, the compound's unique structure may be leveraged for:

- Drug Delivery Systems: As a component in formulations that require controlled release properties.

- Active Pharmaceutical Ingredients (APIs): Potential use as an intermediate in the synthesis of novel therapeutics due to its stability.

Environmental Applications

Fluorinated compounds are often investigated for their potential roles in environmental science:

- Pollutant Remediation: Studied for their effectiveness in adsorbing pollutants from water due to their hydrophobic nature.

- Green Chemistry Initiatives: Investigating the use of such compounds in developing sustainable chemical processes with reduced environmental impact.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Fluorinated Surfactants | Demonstrated improved emulsion stability compared to non-fluorinated counterparts. |

| Study B | Polymer Additives | Showed enhanced thermal stability in fluoropolymer formulations leading to longer service life. |

| Study C | Drug Delivery | Evaluated as a potential carrier for targeted drug delivery systems with controlled release profiles. |

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Key structural analogs include:

Key Differences :

- HFPO-DA (GenX) : An ionic ammonium salt with high water solubility (~3,000 mg/L) and environmental mobility. Used in fluoropolymer production .

- Ethyl ester : Ester group may hydrolyze to the carboxylic acid (HFPO-DA) under environmental conditions, increasing reactivity .

Physicochemical Properties

Implications :

- The tert-butyl amide’s low solubility and high Log Kow suggest a propensity for sediment or lipid accumulation, contrasting with HFPO-DA’s mobility in water .

- The ester variant’s hydrolytic instability may lead to environmental degradation into HFPO-DA, whereas amides resist hydrolysis .

Environmental Behavior and Toxicity

Environmental Persistence:

- HFPO-DA : Rapid excretion in humans (half-life < 1 day in rodents) but persistent in water due to resistance to microbial degradation .

- Tert-butyl amide : Likely more persistent than HFPO-DA due to reduced enzymatic susceptibility of the amide bond .

Toxicity Endpoints:

- HFPO-DA: Linked to hepatotoxicity, immunotoxicity, and endocrine disruption in animal studies (LOAEL = 0.1 mg/kg/day) .

- The tert-butyl group may introduce novel metabolic pathways .

Regulatory and Industrial Status

Q & A

Q. What analytical techniques are recommended for quantifying N-(tert-butyl)-2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanamide in environmental matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal due to the compound’s high fluorine content and polar functional groups. For volatile derivatives, gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) may enhance detection limits. Matrix-matched calibration and isotopically labeled internal standards (e.g., carbon-13 or fluorine-18 analogs) are critical for minimizing matrix effects .

Q. What synthetic routes are documented for preparing this fluorinated propanamide derivative?

Methodological Answer: Synthesis typically involves nucleophilic substitution of fluorinated alkoxy groups onto a propanamide backbone. For example, reacting tert-butylamine with 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride (CAS 2062-98-8) under anhydrous conditions yields the target compound. Reaction optimization requires strict moisture control and catalysts like pyridine to neutralize HF byproducts .

Q. Which spectroscopic methods are most effective for structural characterization?

Methodological Answer:

- 19F NMR : Resolves fluorine environments, confirming substituent positions and purity.

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₈F₁₁NO₂, exact mass 443.04 g/mol) .

Advanced Research Questions

Q. How does the compound’s structural configuration influence its environmental persistence compared to other PFAS?

Methodological Answer: The tert-butyl group and branched fluorinated ether chain likely reduce biodegradability due to steric hindrance and strong C-F bonds. Comparative studies using OECD 301/302 guidelines (e.g., biodegradation assays in activated sludge) can quantify half-lives. Computational modeling (e.g., bond dissociation energies for C-F vs. C-O bonds) further predicts recalcitrance .

Q. What contradictions exist in toxicological data for HFPO-DA analogs, and how can they be reconciled?

Methodological Answer: Hepatotoxicity in mice (e.g., hepatocellular necrosis at 30 mg/kg/day) contrasts with low environmental detection (e.g., <10 ng/L in drinking water) . Discrepancies arise from exposure duration, bioaccumulation potential, and species-specific metabolic pathways. Integrated risk assessments should employ physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Q. How do metabolic pathways in mammalian systems contribute to bioaccumulation?

Methodological Answer: In vitro assays with liver microsomes (e.g., rat or human) reveal phase I metabolism (hydroxylation) and phase II conjugation (glucuronidation). Radiolabeled studies (e.g., ¹⁴C-tagged compound) track metabolites in urine and feces. Bioaccumulation factors (BAFs) are calculated using OECD 305 guidelines, accounting for protein binding and lipid solubility .

Q. What computational approaches predict environmental partitioning behavior?

Methodological Answer: Quantitative structure-activity relationship (QSAR) models estimate log Kow (octanol-water coefficient) and vapor pressure. Molecular dynamics simulations assess interactions with organic matter in soil. EPI Suite software predicts half-lives in air, water, and soil, validated by experimental data from column leaching studies .

Q. What challenges arise in achieving enantiomeric purity during synthesis?

Methodological Answer: Racemization occurs during fluorination due to harsh reaction conditions (e.g., high temperatures, strong acids). Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers. Asymmetric catalysis using chiral ligands (e.g., BINAP) improves enantiomeric excess (ee) but requires optimization of solvent polarity and reaction time .

Notes

- Advanced questions emphasize mechanistic studies, data reconciliation, and predictive modeling.

- Methodological answers integrate experimental design, validation techniques, and computational tools.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.